10-Fluoro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one
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Overview
Description
10-Fluoro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one is a complex organic compound that belongs to the class of pyrazinoisoquinolines This compound is characterized by its unique structure, which includes a fluorine atom and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Fluoro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one typically involves multiple steps. One common method includes the reaction of 2,3-dichloropyrazine with a suitable tetrahydroisoquinoline derivative in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction mixture is heated under nitrogen atmosphere at elevated temperatures (e.g., 150°C) for several hours. After completion, the reaction mixture is cooled, and the product is extracted and purified .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
10-Fluoro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or DMF.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Scientific Research Applications
10-Fluoro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study cellular processes and signaling pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 10-Fluoro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The compound may also modulate signaling pathways, such as the Nrf2/ARE pathway, which plays a role in cellular defense mechanisms .
Comparison with Similar Compounds
Similar Compounds
10-Methoxy-7,11b,12,13-tetrahydro-6H-pyrazino[2,1-a]isoquinoline: Similar structure but with a methoxy group instead of a fluorine atom.
3-Aroylmethylene-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one: Contains an aroylmethylene group, showing potent Nrf2/ARE induction.
Uniqueness
10-Fluoro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
1082914-61-1 |
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Molecular Formula |
C12H13FN2O |
Molecular Weight |
220.24 g/mol |
IUPAC Name |
10-fluoro-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C12H13FN2O/c13-9-2-1-8-3-4-15-11(10(8)5-9)6-14-7-12(15)16/h1-2,5,11,14H,3-4,6-7H2 |
InChI Key |
FOILUSNMLOMJDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CNCC2=O)C3=C1C=CC(=C3)F |
Origin of Product |
United States |
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